molecular formula C14H19NO4 B14008567 N-cyclobutyl-3,4,5-trimethoxybenzamide CAS No. 85797-09-7

N-cyclobutyl-3,4,5-trimethoxybenzamide

Cat. No.: B14008567
CAS No.: 85797-09-7
M. Wt: 265.30 g/mol
InChI Key: PFQJIJIFXUCIOV-UHFFFAOYSA-N
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Description

N-cyclobutyl-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C14H19NO4 It is a derivative of benzamide, featuring a cyclobutyl group attached to the nitrogen atom and three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclobutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclobutyl-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-cyclobutyl-3,4,5-trimethoxybenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3,4,5-trimethoxybenzamide
  • N-cyclohexyl-3,4,5-trimethoxybenzamide
  • N-allyl-3,4,5-trimethoxybenzamide

Uniqueness

N-cyclobutyl-3,4,5-trimethoxybenzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity .

Properties

CAS No.

85797-09-7

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

N-cyclobutyl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H19NO4/c1-17-11-7-9(8-12(18-2)13(11)19-3)14(16)15-10-5-4-6-10/h7-8,10H,4-6H2,1-3H3,(H,15,16)

InChI Key

PFQJIJIFXUCIOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCC2

Origin of Product

United States

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